molecular formula C18H13N7O B2436475 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1465337-32-9

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B2436475
CAS No.: 1465337-32-9
M. Wt: 343.35
InChI Key: VAENRCYBMYXHSZ-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various synthetic and functionalization strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrazine core with high efficiency and selectivity. Common reagents used in these reactions include aldehydes, amines, and nitriles, which undergo cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps typically include crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The unique features of this compound, such as its cyano and phenylpyrazolyl groups, contribute to its distinct chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c19-10-15(13-11-22-25(12-13)14-4-2-1-3-5-14)23-18(26)16-17-21-7-9-24(17)8-6-20-16/h1-9,11-12,15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENRCYBMYXHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NC=CN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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